methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate
Description
Methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is a highly substituted oxane derivative with a complex stereochemical and functional group arrangement. Its structure includes:
- Oxane core: A six-membered oxygen-containing ring.
- Acetamido and acetyloxy groups: At positions 4 and 5, enhancing lipophilicity and metabolic stability.
- 1,2-Diacetyloxy-3-azidopropyl side chain: A triply acetylated propane unit with an azide group, enabling click chemistry applications.
- Phenylsulfanyl group: At position 2, contributing to electron-rich aromatic interactions.
- Methyl carboxylate: A hydrolytically labile ester group at position 2.
Properties
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O10S/c1-13(29)27-20-18(35-14(2)30)11-24(23(33)34-5,39-17-9-7-6-8-10-17)38-22(20)21(37-16(4)32)19(12-26-28-25)36-15(3)31/h6-10,18-22H,11-12H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUSQTURLGBYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available literature.
Chemical Structure and Properties
Molecular Formula: C28H35N3O14S
Molecular Weight: 641.6 g/mol
IUPAC Name: this compound
InChI Key: NZFKVWJLAMASCK-UHFFFAOYSA-N
The compound features multiple functional groups, including acetamido, acetyloxy, and phenylsulfanyl moieties, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups: Initial hydroxyl groups are protected to prevent unwanted reactions.
- Acetylation: The introduction of acetyl groups enhances solubility and stability.
- Phenylsulfanyl Group Introduction: This step is crucial for the biological activity of the compound.
- Final Deprotection and Purification: The final product is purified using techniques such as chromatography.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds with similar structures. The disk diffusion assay was utilized to test the efficacy against various bacterial strains including E. coli, S. aureus, and fungal strains like Candida albicans and Aspergillus niger. Preliminary results indicated that derivatives of this compound exhibited notable antibacterial and antifungal activities, suggesting potential as a therapeutic agent against infections .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The acetyl and phenylsulfanyl groups may enhance binding affinity to these targets, disrupting cellular functions and leading to microbial cell death .
Study on Antimicrobial Efficacy
A study conducted on a series of acetamido derivatives demonstrated that modifications in the acetyl groups significantly affected antimicrobial potency. The findings suggested that increasing the number of acetyl groups enhanced activity against gram-positive bacteria while maintaining efficacy against fungi .
| Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| Compound A | Moderate | Strong | Weak |
| Compound B | Strong | Moderate | Moderate |
| Methyl 5-Acetamido Compound | Strong | Strong | Strong |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent . The IC50 values varied significantly across different cell lines, highlighting the importance of further research into its selectivity and mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Acetylated Derivatives
Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g in ) share acetamido and acetylated hydroxyl groups. However, the target compound’s oxane core and azidopropyl chain distinguish it from linear peptide-like structures like g, which lack sulfur-based substituents and azide reactivity .
Azide-Containing Analogues
The azidopropyl group in the target compound contrasts with non-azide derivatives (e.g., e, f, h in ). For example, 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) replaces azide with a formamido group, reducing its utility in bioorthogonal reactions .
Sulfur-Containing Compounds
The phenylsulfanyl group in the target compound parallels sulfur-containing pharmacophores in antibiotics like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (compound o in ). However, compound o employs a β-lactam thiazolidine ring, whereas the target compound’s sulfur is part of a sulfanyl ether, altering its electronic profile and stability .
Physicochemical Properties
The target compound’s higher molecular weight and azide group reduce solubility compared to g and o , but enhance its reactivity in covalent bonding strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
